molecular formula C16H10BrCl2N3OS2 B2687515 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide CAS No. 392302-99-7

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide

Cat. No.: B2687515
CAS No.: 392302-99-7
M. Wt: 475.2
InChI Key: NXEVOGJNOACXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, a new crystal structure, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, has been prepared by multi-step reaction and characterized by 1 H NMR, MS and elemental analyses and single-crystal X-ray structure determination .


Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography . The crystal structure exhibits intermolecular π–π stacking . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters have been reported .


Chemical Reactions Analysis

The synthesis of related compounds involves reactions in N,N-dimethylformamide (DMF). For example, a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide and anhydrous potassium carbonate, in DMF, was stirred at room temperature for 12 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 4-Bromobenzyl bromide has a melting point of 61 °C .

Scientific Research Applications

Photochemical Applications

Compounds with similar structures, such as zinc phthalocyanines substituted with thiadiazole derivatives, have been synthesized and characterized for their photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them suitable for photodynamic therapy applications in cancer treatment due to their efficient production of singlet oxygen, a critical factor in the photodynamic therapy process (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

1,2,3-Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activity against various pathogenic microbes. Some derivatives demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria, indicating the potential of thiadiazole compounds in developing new antibiotics with low genotoxicity and strong antimicrobial activity (Al-Smadi et al., 2019).

Anticancer Activity

Similarly, benzothiazole derivatives, which share functional group similarities with the compound , have been explored for their anticancer properties. These compounds have shown promising results in inhibiting cancer cell growth in various cell lines, indicating the potential for further exploration in cancer research (Osmaniye et al., 2018). Additionally, Schiff bases derived from 1,3,4-thiadiazole compounds have shown DNA protective ability and cytotoxicity on cancer cell lines, suggesting their potential for chemotherapy applications (Gür et al., 2020).

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl2N3OS2/c17-10-3-1-9(2-4-10)8-24-16-22-21-15(25-16)20-14(23)12-6-5-11(18)7-13(12)19/h1-7H,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEVOGJNOACXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.